molecular formula C20H23N3O2 B12379673 DS-22-inf-021

DS-22-inf-021

Cat. No.: B12379673
M. Wt: 337.4 g/mol
InChI Key: JJQMIANDFZAMOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DS-22-inf-021 is a neuraminidase inhibitor with significant antiviral activity against influenza viruses. It has been shown to inhibit the neuraminidase activity of both influenza A and B viruses, including strains resistant to other treatments . This compound is particularly notable for its potential use in treating influenza infections.

Preparation Methods

The synthesis of DS-22-inf-021 involves several steps, typically starting with the preparation of the core structure followed by functional group modifications. The exact synthetic routes and reaction conditions are proprietary and not fully disclosed in public literature.

Chemical Reactions Analysis

DS-22-inf-021 undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its stability and reactivity.

    Substitution: This reaction involves replacing one functional group with another, which can be used to create derivatives of this compound with different properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

DS-22-inf-021 has a wide range of scientific research applications:

Mechanism of Action

DS-22-inf-021 exerts its effects by inhibiting the activity of neuraminidase, an enzyme that is crucial for the replication and spread of influenza viruses. By binding to the active site of neuraminidase, this compound prevents the enzyme from cleaving sialic acid residues on the surface of host cells, thereby blocking the release of new viral particles. This inhibition disrupts the viral life cycle and reduces the spread of the virus within the host .

Comparison with Similar Compounds

DS-22-inf-021 is similar to other neuraminidase inhibitors, such as oseltamivir and zanamivir. it has shown superior activity against certain drug-resistant strains of influenza viruses. The unique structure of this compound allows it to effectively inhibit neuraminidase even in the presence of mutations that confer resistance to other inhibitors . Similar compounds include:

This compound stands out due to its efficacy against resistant strains and its potential for use in treating a broader range of influenza infections.

Properties

Molecular Formula

C20H23N3O2

Molecular Weight

337.4 g/mol

IUPAC Name

N-[4-(cyclohexylcarbamoylamino)phenyl]benzamide

InChI

InChI=1S/C20H23N3O2/c24-19(15-7-3-1-4-8-15)21-17-11-13-18(14-12-17)23-20(25)22-16-9-5-2-6-10-16/h1,3-4,7-8,11-14,16H,2,5-6,9-10H2,(H,21,24)(H2,22,23,25)

InChI Key

JJQMIANDFZAMOK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.